molecular formula C15H16N4O4S2 B3327314 DiSBAC1(3) CAS No. 3316-73-2

DiSBAC1(3)

Cat. No.: B3327314
CAS No.: 3316-73-2
M. Wt: 380.4 g/mol
InChI Key: QYMJOSXSAMGWEZ-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiSBAC1(3) involves the reaction of 1,3-dimethyl-2-thiobarbituric acid with 1-propen-1-yl-3-ylidene. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. High-resolution mass spectrometry is often used to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for DiSBAC1(3) are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

DiSBAC1(3) primarily undergoes reactions related to its role as a voltage-sensitive dye. These include:

    Oxidation: The compound can be oxidized under certain conditions, altering its fluorescence properties.

    Reduction: Reduction reactions can also affect the dye’s fluorescence, making it useful for studying redox reactions in biological systems.

    Substitution: Substitution reactions can modify the dye to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in reactions with DiSBAC1(3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products

The major products formed from these reactions are often derivatives of DiSBAC1(3) with altered fluorescence properties. These derivatives can be used to study various biological and chemical processes.

Scientific Research Applications

DiSBAC1(3) has a wide range of applications in scientific research, including:

    Chemistry: Used as a probe to study membrane potentials and ion channel activity.

    Biology: Employed in the study of cellular processes involving membrane potential changes.

    Medicine: Utilized in drug screening assays to identify potential therapeutic agents targeting ion channels and G-protein-coupled receptors.

    Industry: Applied in the development of biosensors and diagnostic tools.

Mechanism of Action

DiSBAC1(3) exerts its effects by integrating into cell membranes and responding to changes in membrane potential. The dye’s fluorescence changes in response to depolarization or hyperpolarization of the membrane, allowing researchers to monitor these changes in real-time. The molecular targets include ion channels and receptors that regulate membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DiSBAC1(3) is unique due to its specific fluorescence response to changes in membrane potential, making it particularly useful for studying ion channel activity and membrane dynamics. Its ability to integrate into cell membranes and provide real-time monitoring of membrane potential changes sets it apart from other dyes.

Properties

IUPAC Name

5-[(E)-3-(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-16-10(20)8(11(21)17(2)14(16)24)6-5-7-9-12(22)18(3)15(25)19(4)13(9)23/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMJOSXSAMGWEZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=S)C)C=CC=C2C(=O)N(C(=S)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(C(=O)N(C1=S)C)/C=C/C=C2C(=O)N(C(=S)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704509
Record name 5-[(2E)-3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)prop-2-en-1-ylidene]-1,3-dimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3316-73-2
Record name 5-[(2E)-3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)prop-2-en-1-ylidene]-1,3-dimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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